molecular formula C6H16Cl2N2 B1522296 Azepan-3-amine dihydrochloride CAS No. 1159822-22-6

Azepan-3-amine dihydrochloride

Cat. No.: B1522296
CAS No.: 1159822-22-6
M. Wt: 187.11 g/mol
InChI Key: UGXGMLAGNPGHSA-UHFFFAOYSA-N
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Description

Azepan-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of azepane, a seven-membered saturated heterocyclic amine, and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepan-3-amine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of azepane with hydrochloric acid under controlled conditions. The reaction typically requires anhydrous conditions and the use of a suitable solvent to ensure the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may also include purification steps to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Azepan-3-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include azepan-3-one (oxidation), azepane (reduction), and various substituted azepanes (substitution).

Scientific Research Applications

Azepan-3-amine dihydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for potential therapeutic uses and as a precursor in drug synthesis.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Azepan-3-amine dihydrochloride is compared with other similar compounds, such as azepane and azepan-3-one. Its uniqueness lies in its dihydrochloride form, which enhances its reactivity and solubility in various solvents.

Comparison with Similar Compounds

  • Azepane

  • Azepan-3-one

  • Other substituted azepanes

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Properties

IUPAC Name

azepan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-6-3-1-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXGMLAGNPGHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674222
Record name Azepan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-22-6
Record name Azepan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-3-amine dihydrochloride
Reactant of Route 2
Azepan-3-amine dihydrochloride
Reactant of Route 3
Azepan-3-amine dihydrochloride
Reactant of Route 4
Azepan-3-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Azepan-3-amine dihydrochloride
Reactant of Route 6
Azepan-3-amine dihydrochloride

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